7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound 7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the piperazine moiety: This step involves the reaction of the quinazolinone intermediate with 4-chlorophenylpiperazine under suitable conditions, often using a coupling reagent.
Attachment of the oxobutyl chain: This is typically done through alkylation reactions, where the piperazine derivative is reacted with a suitable oxobutyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an inhibitor of certain enzymes, thereby affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one
- 4-(4-Chlorophenyl)piperazin-1-yl derivatives
Uniqueness
The uniqueness of 7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its specific structural features, such as the combination of a quinazolinone core with a piperazine moiety and a thioxo group. This unique structure may confer distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
7-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c24-15-3-5-16(6-4-15)26-8-10-27(11-9-26)21(29)2-1-7-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h3-6,12-13H,1-2,7-11,14H2,(H,25,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFQYUZQZYQLRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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